2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate
Description
2-(3-Bromo-4-fluorophenyl)-2-oxoethyl acetate is a brominated and fluorinated aromatic ester with the molecular formula C₁₀H₇BrFO₃. This compound features a phenyl ring substituted with bromine at position 3 and fluorine at position 4, linked to a 2-oxoethyl acetate group. It is primarily utilized in medicinal chemistry as a structural motif for developing bioactive molecules. Notably, it has been investigated as a precursor in synthesizing N-type calcium channel blockers, with SAR studies highlighting its role in optimizing neuropathic pain therapeutics . Its synthesis typically involves condensation reactions between substituted phenacyl bromides and acetic acid derivatives under controlled conditions .
Properties
Molecular Formula |
C10H8BrFO3 |
|---|---|
Molecular Weight |
275.07 g/mol |
IUPAC Name |
[2-(3-bromo-4-fluorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H8BrFO3/c1-6(13)15-5-10(14)7-2-3-9(12)8(11)4-7/h2-4H,5H2,1H3 |
InChI Key |
HWXLZIGAYATPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reactants : 1-cyclopropyl-2-(3-fluorophenyl)ethanone, bromine, and solvent (commonly methanol or acetone).
- Reaction Conditions : Bromination is performed at low temperatures (-20°C to 0°C) to prevent over-bromination and side reactions.
- Reaction :
1-cyclopropyl-2-(3-fluorophenyl)ethanone + Bromine → 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone
- Workup : The mixture is quenched with sodium bisulfite or sodium thiosulfate, then extracted with dichloromethane, washed, dried, and concentrated.
Data:
| Parameter | Value |
|---|---|
| Yield | 95-98% |
| Purity | >99% (HPLC) |
| Reaction Temperature | -20°C to 0°C |
| Bromination Agent | Bromine (Br₂) |
This method ensures high regioselectivity and purity, suitable for subsequent steps.
Esterification to Form 2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate
The next step involves esterification of the brominated ketone with acetic anhydride or acetyl chloride to form the acetate ester.
Procedure:
- Reactants : 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone, acetic anhydride or acetyl chloride, and a base such as pyridine or triethylamine.
- Reaction Conditions :
- The reaction is typically performed at 0°C to room temperature.
- Catalysts like pyridine facilitate acylation.
- Reaction :
2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone + Acetic anhydride → this compound
- Workup :
- The mixture is quenched with water, extracted with organic solvents, washed, dried, and purified via recrystallization or chromatography.
Data:
| Parameter | Value |
|---|---|
| Yield | 85-90% |
| Purity | >98% (HPLC) |
| Reaction Temperature | 0°C to 25°C |
| Solvent | Dichloromethane or Toluene |
This esterification step is crucial for subsequent nucleophilic substitutions and functionalizations.
Alternative Synthetic Routes
Research articles and patents suggest alternative pathways, including:
- Friedel-Crafts Acylation : For introducing acyl groups onto aromatic rings, followed by bromination and esterification.
- Sequential Halogenation and Acylation : Using selective halogenation strategies to control regioselectivity, followed by ester formation.
- Use of Protecting Groups : To prevent side reactions during multi-step synthesis, especially when sensitive functional groups are involved.
Example:
- Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride, catalyzed by Lewis acids such as AlCl₃, followed by bromination and esterification, as detailed in related patents.
Research Data and Optimization
Extensive research has been conducted to optimize yields, purity, and process scalability:
| Parameter | Optimization Details | Reference |
|---|---|---|
| Solvent Choice | Dichloromethane, Toluene | Patent EP 3475288 B1 |
| Temperature Control | -20°C to 0°C during bromination | Patent EP 3475288 B1 |
| Catalyst Use | Lewis acids (AlCl₃, FeCl₃) | Patent WO 2012/143933 A1 |
| Purification | Recrystallization from diisopropylether or ethanol | Patent WO 2012/143933 A1 |
Summary of Key Findings
- The synthesis of this compound is primarily achieved through bromination of the corresponding ketone, followed by esterification.
- Reaction conditions are carefully optimized to maximize yield and purity, with low temperatures during halogenation and controlled addition of reagents.
- Alternative routes involve Friedel-Crafts acylation and sequential halogenation, offering flexibility based on industrial or laboratory scale.
- Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxoethyl group can be involved in oxidation-reduction reactions under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.
Major Products Formed
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The oxoethyl acetate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Electronic Effects: Bromine and fluorine substituents enhance electrophilic reactivity, facilitating nucleophilic substitutions. The 3-Bromo-4-fluoro configuration in the target compound induces steric and electronic effects distinct from monosubstituted analogues (e.g., 4-Bromo derivatives), altering binding affinity in channel blockers .
- Bioactivity : Chlorinated derivatives (e.g., 4-Chloro) exhibit stronger antimicrobial properties compared to brominated/fluorinated counterparts, attributed to enhanced lipophilicity .
- Crystallographic Behavior: Compounds like 2-(4-fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate form stable crystal lattices via C–H···O and π–π interactions, a feature less pronounced in bulkier biphenyl derivatives .
Physicochemical Properties
Biological Activity
The compound 2-(3-Bromo-4-fluorophenyl)-2-oxoethyl Acetate represents a class of chemical entities that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate brominated and fluorinated phenyl derivatives with acetic anhydride or acetyl chloride under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cell Line : Compounds derived from similar structures have shown IC50 values as low as 1.29 μM, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 7.79 μM) .
Table 1 summarizes the IC50 values for various compounds structurally related to this compound:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 2c | MCF-7 | 1.29 |
| Compound 2b | MCF-7 | 1.37 |
| 5-Fluorouracil | MCF-7 | 7.79 |
Anti-inflammatory Activity
In addition to anticancer properties, compounds related to this acetate derivative have shown anti-inflammatory effects by stabilizing red blood cell membranes in hypotonic solutions. This effect is comparable to that of diclofenac sodium, a well-known anti-inflammatory agent .
The mechanism behind the cytotoxic activity of compounds like this compound appears to involve:
- Cell Cycle Arrest : Studies indicate that these compounds may induce cell cycle arrest at the S phase, preventing cancer cells from proliferating.
- VEGFR2 Kinase Inhibition : Molecular docking studies suggest that these compounds can effectively bind to the VEGFR2 kinase receptor, inhibiting its activity with IC50 values reported as low as 0.0528 μM .
Case Studies
A notable case study involved the evaluation of a series of benzothiazinone derivatives, where compound 2c was identified as a lead candidate due to its superior cytotoxicity and favorable binding affinity towards VEGFR2. The study utilized both in vitro assays and computational modeling to validate the findings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-Bromo-4-fluorophenyl)-2-oxoethyl acetate, and what reaction conditions optimize yield and purity?
- Methodology : The synthesis typically involves Friedel-Crafts acylation or esterification steps. For example, bromo-fluorophenyl precursors can react with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group. Subsequent esterification with ethylene glycol derivatives under basic conditions (e.g., sodium ethoxide) forms the oxoethyl acetate moiety . Optimization requires precise temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography using solvents like ethyl acetate/hexane .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : The aromatic protons of the 3-bromo-4-fluorophenyl group appear as doublets (δ 7.2–8.1 ppm), while the oxoethyl acetate moiety shows a singlet for the acetyl group (δ 2.1–2.3 ppm) and a quartet for the ethylene group (δ 4.2–4.4 ppm) .
- IR Spectroscopy : Key peaks include C=O stretching (~1740 cm⁻¹ for ester and ketone) and C-Br/C-F vibrations (550–650 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 303.0 (calculated for C₁₀H₉BrFO₃) .
Advanced Research Questions
Q. What crystallographic tools (e.g., SHELX, Mercury) are suitable for analyzing the spatial conformation of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and torsion angles. Mercury CSD 2.0 visualizes packing patterns and intermolecular interactions (e.g., halogen bonding between Br and adjacent phenyl rings) . For twinned crystals, SHELXE resolves phase ambiguities via dual-space recycling .
Q. How does the electron-withdrawing effect of bromine and fluorine substituents influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology : The meta-bromo and para-fluoro groups activate the phenyl ring toward Suzuki-Miyaura coupling (using Pd catalysts) or SNAr reactions . Kinetic studies show faster substitution at the bromine site (vs. fluorine) due to lower bond dissociation energy (Br: ~276 kJ/mol vs. F: ~490 kJ/mol). Reaction progress is monitored via TLC or HPLC .
Q. What strategies are effective for resolving contradictions in reaction outcomes when synthesizing this compound under varying conditions?
- Methodology : Contradictions in yield or byproduct formation arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. Design of Experiments (DoE) models (e.g., factorial design) identify optimal parameters. For example, higher AlCl₃ concentrations (≥1.5 eq.) improve acylation efficiency but risk overhalogenation; GC-MS tracks side products .
Q. How can computational chemistry tools predict the reactivity and potential degradation pathways of this compound in different environments?
- Methodology : DFT calculations (e.g., Gaussian 16) model transition states for hydrolysis or photodegradation. Solvent effects (PCM model) reveal faster ester hydrolysis in aqueous acidic conditions (ΔG‡ ~45 kJ/mol). Molecular docking predicts interactions with enzymes (e.g., esterases) for stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
